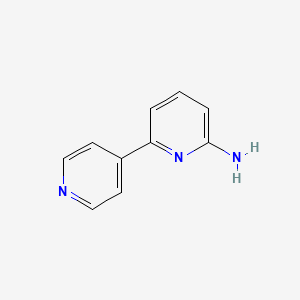

6-(Pyridin-4-yl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

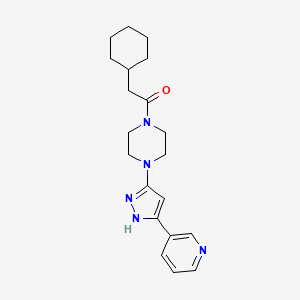

6-(Pyridin-4-yl)pyridin-2-amine, also known as 4-Pyridin-2-ylpyridin-6-ylamine, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic amine that contains two pyridine rings, and it has been found to exhibit interesting biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

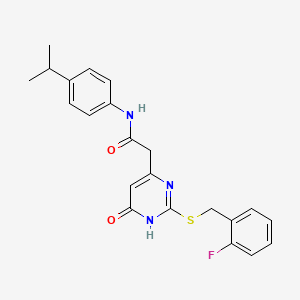

“6-(Pyridin-4-yl)pyridin-2-amine” has been used in the synthesis of anticancer compounds. For instance, it was used in the synthesis of a new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives, which were tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

Antibacterial and Antifungal Applications

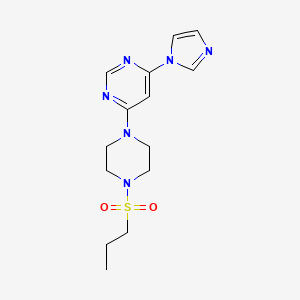

This compound has also been used in the synthesis of a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which showed significant antibacterial and antifungal potential .

Cytotoxicity Studies

The compound has been studied for cytotoxicity in terms of percent viability of cells against HepG2 cells .

Molecular Docking Studies

Molecular docking studies have been carried out with this compound to observe the formation of H-bond and binding affinities against the receptor GlcN-6P .

Antiproliferative Activity

Some derivatives of “6-(Pyridin-4-yl)pyridin-2-amine” have shown excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Radiosynthesis and Evaluation

A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized using “6-(Pyridin-4-yl)pyridin-2-amine” and labeled with fluorine-18 (18F), to develop a positron emission .

CDK Inhibitor Studies

A series of 4-substituted N-phenylpyrimidin-2-amine derivatives, which include “6-(Pyridin-4-yl)pyridin-2-amine”, have been studied for their inhibitor activities against CDK2, CDK4 and CDK6 .

Wirkmechanismus

Target of Action

6-(Pyridin-4-yl)pyridin-2-amine is a complex molecule that has been studied for its potential interactions with various targets. It has been found to interact with zirconium 4-sulfophenylphosphonate layers, where it forms a dense network of hydrogen bonds . This suggests that the compound may have potential applications in non-linear optics .

Mode of Action

It has been suggested that the compound may interact with its targets through a combination of physical and chemical adsorption . This involves the formation of hydrogen bonds, which can result in changes to the target’s structure and function .

Biochemical Pathways

It has been suggested that the compound may have potential applications in the field of non-linear optics, suggesting that it could affect pathways related to light absorption and emission .

Result of Action

It has been suggested that the compound may have potential applications in non-linear optics . This suggests that the compound could have effects at the molecular and cellular level, potentially altering light absorption and emission properties.

Action Environment

The environment in which 6-(Pyridin-4-yl)pyridin-2-amine acts can influence its action, efficacy, and stability. For instance, the compound has been found to form a dense network of hydrogen bonds when intercalated within zirconium 4-sulfophenylphosphonate layers . This suggests that the compound’s action may be influenced by the presence of certain chemical groups and structures in its environment.

Eigenschaften

IUPAC Name |

6-pyridin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWXBUDJJYQDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-4-yl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)

![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)